Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-(2-oxoimidazolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)16/h3-5,8H,2,6-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBVZYHMYTYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208955 | |
| Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-49-8 | |
| Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structural Elucidation of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
This technical guide provides a comprehensive structural and chemical analysis of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate , a critical pharmacophore intermediate often utilized in the synthesis of Factor Xa inhibitors and antimicrobial agents.
Executive Summary & Pharmacophore Significance
This compound (Molecular Formula:
In medicinal chemistry, this specific topology is highly valued for:
-
Bioisosterism: The cyclic urea moiety acts as a conformationally restricted bioisostere of acyclic ureas or amides, improving metabolic stability.
-
Binding Affinity: The meta-substitution pattern allows the benzoate ester to target hydrophobic pockets while the imidazolidinone carbonyl and N-H groups engage in critical hydrogen bonding with enzyme active sites (e.g., S1/S4 pockets in serine proteases).
Synthesis & Retrosynthetic Logic
To understand the impurity profile and structural nuances, one must analyze the genesis of the molecule. The most robust synthetic route involves the construction of the cyclic urea ring onto an aniline precursor.
Synthetic Pathway Visualization
The following diagram outlines the primary synthetic vector (Route A) and a convergent metal-catalyzed approach (Route B), highlighting critical intermediates.
Figure 1: Retrosynthetic analysis showing the stepwise ring closure (Route A) versus the convergent C-N coupling (Route B).
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Weight | 234.25 g/mol | Monoisotopic Mass: 234.10 |
| Appearance | White to off-white crystalline solid | Recrystallized typically from EtOH/EtOAc |
| Melting Point | 128 – 132 °C | Dependent on crystal habit (polymorphism risk) |
| Solubility | DMSO, DMF, Chloroform | Poor water solubility; moderate in alcohols |
| pKa (Predicted) | ~14 (Imidazolidinone N-H) | Weakly acidic; deprotonatable by strong bases |
Detailed Spectral Analysis
Nuclear Magnetic Resonance ( H NMR)
The NMR spectrum is distinct due to the asymmetry introduced by the meta-substitution. The imidazolidinone ring protons appear as two distinct multiplets due to the electronic influence of the N-aryl bond.
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H2 | 7.95 – 8.05 | Singlet (t) | 1H | Deshielded by ester and N-ring; isolated between substituents. |
| Ar-H6 | 7.75 – 7.85 | Doublet (d) | 1H | Ortho to ester; deshielded. |
| Ar-H4 | 7.60 – 7.70 | Doublet (d) | 1H | Ortho to imidazolidinone; shielding effect of N lone pair is minimal due to urea conjugation. |
| Ar-H5 | 7.40 – 7.50 | Triplet (t) | 1H | Meta to both groups; standard aromatic range. |
| NH (Ring) | 5.50 – 6.50 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |
| Ester -CH | 4.38 | Quartet | 2H | Typical ethyl ester methylene ( |
| Ring N-CH | 3.90 – 4.00 | Triplet/Multiplet | 2H | Attached to N-Ar; deshielded by aromatic ring. |
| Ring C-CH | 3.55 – 3.65 | Triplet/Multiplet | 2H | Attached to NH; slightly more shielded. |
| Ester -CH | 1.40 | Triplet | 3H | Typical ethyl ester methyl. |
Critical Quality Attribute (CQA): The integration ratio between the aromatic region (4H) and the imidazolidinone ethylene bridge (4H total) is the primary check for cyclization completeness. Residual chloroethyl urea intermediate would show distinct open-chain methylene signals.
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid fingerprint for the functional group integrity.
-
3250 – 3350 cm
: N-H Stretch. A sharp band indicates the cyclic urea N-H is free. Broadening suggests hydrogen bonding in the solid state. -
1715 cm
: Ester C=O Stretch. Strong, sharp peak characteristic of conjugated benzoates. -
1690 – 1705 cm
: Cyclic Urea C=O Stretch. Often appears as a shoulder or distinct peak slightly lower than the ester. The high wavenumber is due to ring strain in the 5-membered ring. -
1275 cm
: C-O Stretch. Strong ester C-O-C vibration.
Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization)
Parent Ion:
Fragmentation Pathway: The molecule follows a predictable fragmentation pattern useful for structural confirmation.
Figure 2: Proposed ESI-MS fragmentation pathway. The stability of the imidazolidinone ring often results in the ester cleavage being the dominant initial fragment.
Experimental Validation Protocol
To validate the structure in a laboratory setting, the following protocol is recommended:
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL DMSO-
. Ensure complete dissolution to prevent signal broadening. -
Acquisition:
-
Run 16 scans for
H NMR to ensure S/N ratio > 100:1 for the aromatic protons. -
Run COSY (Correlation Spectroscopy) to confirm the coupling between the two CH
groups in the imidazolidinone ring (validating the ring closure).
-
-
Impurity Check: Look for a triplet at ~3.2 ppm (characteristic of unreacted chloroethyl group from the open-chain urea precursor) or a broad singlet at ~4.5-5.0 ppm (aniline protons from starting material).
References
-
Synthesis of Imidazolidin-2-ones: Organic Syntheses, Coll. Vol. 10, p. 363 (2004). Link (General methodology for cyclic ureas).
-
Spectral Database for Organic Compounds (SDBS): SDBS No. 21314 (Imidazolidin-2-one reference spectra). Link
- Medicinal Chemistry of Factor Xa Inhibitors:Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.
- Characterization of N-Aryl Imidazolidinones:Spectrochimica Acta Part A, 2012, 96, 768-774. (Detailed IR/NMR assignment of analogous scaffolds).
Biological Activity of 3-(2-Oxoimidazolidin-1-yl)benzoate Analogs: A Technical Guide
This technical guide provides a comprehensive analysis of 3-(2-oxoimidazolidin-1-yl)benzoate analogs , a privileged scaffold in medicinal chemistry known for its versatility as a bioisostere in oncology, metabolic regulation, and antimicrobial research.
Executive Summary
The 3-(2-oxoimidazolidin-1-yl)benzoate scaffold represents a critical structural motif in drug discovery, functioning as a rigid, polar core that bridges lipophilic domains with polar binding pockets. Chemically, it consists of a benzoic acid moiety linked to a cyclic urea (imidazolidin-2-one). This structure is a bioisostere of the oxazolidinone class (e.g., Linezolid) and N-phenylbenzenesulfonamides .
Its biological utility is defined by three primary therapeutic vectors:
-
Antimitotic Prodrugs (Oncology): CYP1A1-activated agents that target microtubule dynamics in breast cancer.[1]
-
Integrin Antagonists: Inhibitors of LFA-1/ICAM-1 interactions for anti-inflammatory applications.
-
Metabolic Modulators: PPAR
partial agonists for insulin sensitization.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The pharmacological efficacy of this scaffold relies on the precise electronic and steric tuning of its three distinct regions.
The Scaffold Map
-
Region A (Benzoate Head): The carboxylate group at the meta (3-) position serves as a critical ionic anchor. In Integrin antagonists, this mimics the aspartic acid residue of the RGD sequence. In PPAR agonists, it binds to the hydrophilic entrance of the ligand-binding domain (LBD).
-
Region B (Imidazolidinone Core): A rigid 5-membered cyclic urea. Unlike flexible linear ureas, this ring locks the conformation, reducing the entropic penalty of binding. It also acts as a hydrogen bond acceptor via the carbonyl oxygen.
-
Region C (N3-Substituents): The nitrogen at position 3 of the imidazolidinone ring is the primary vector for diversification. Alkyl substitution here converts the molecule into a prodrug (cleaved by CYP enzymes) or extends the molecule into hydrophobic pockets (for Factor Xa or PPAR binding).
Critical SAR Observations
| Structural Modification | Effect on Biological Activity | Mechanistic Rationale |
| N3-Alkylation (Methyl/Ethyl) | Increases Lipophilicity / Prodrug | Blocks H-bond donation; enables CYP1A1-mediated hydroxylation and subsequent dealkylation to release the active species. |
| Benzoate Position (Meta vs. Para) | Determines Target Selectivity | Meta (3-yl) favors Integrin/PPAR binding geometries. Para (4-yl) is often preferred for microtubule destabilizers (colchicine site). |
| Ring Saturation | Modulates Solubility | The saturated imidazolidinone is more soluble and metabolically stable than the unsaturated imidazolone analogs. |
Primary Mechanism of Action: CYP1A1-Activated Antimitotic Activity[1]
A major application of this scaffold is in the design of "Smart Prodrugs" for breast cancer. The 3-(2-oxoimidazolidin-1-yl)benzoate analogs function as bioisosteres to sulfonamides, targeting tumors that overexpress Cytochrome P450 1A1 (CYP1A1) .[2]
Mechanism of Bioactivation
The N3-alkylated analogs are relatively non-toxic. Upon entering CYP1A1-positive cells (e.g., MCF-7 breast cancer cells), they undergo a specific metabolic cascade:
-
Hydroxylation: CYP1A1 hydroxylates the
-carbon of the N3-alkyl chain. -
Collapse: The unstable hemiaminal intermediate spontaneously collapses.
-
Release: The alkyl chain is lost as an aldehyde, releasing the cytotoxic NH-imidazolidinone species.
-
Binding: The free imidazolidinone binds to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.
Visualization of Signaling & Activation
Caption: Pathway of CYP1A1-mediated bioactivation of imidazolidinone prodrugs leading to selective tumor cell death.
Secondary Mechanisms: Integrin & PPAR Modulation
Integrin Antagonism (LFA-1/ICAM-1)
The 3-benzoate analogs mimic the acidic pharmacophore required to block the interaction between LFA-1 (Lymphocyte Function-Associated Antigen 1) and ICAM-1 .
-
Role: The benzoate carboxylate interacts with the Metal Ion-Dependent Adhesion Site (MIDAS) in the LFA-1 I-domain.
-
Therapeutic Use: Anti-inflammatory agents for dry eye disease (similar to Lifitegrast) or autoimmune disorders.
PPAR Partial Agonism
Analogs with lipophilic tails attached to the benzoate ring (via ether or amide linkers) function as PPAR
-
Activity: They induce a conformational change in the PPAR
Ligand Binding Domain (LBD) that favors the recruitment of co-activators involved in lipid metabolism without fully activating the adipogenic pathways associated with weight gain (a common side effect of full agonists like Rosiglitazone).
Experimental Protocols
Protocol: Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzoates
Objective: To synthesize the core scaffold via cyclization of a urea intermediate.
-
Starting Material: 3-Aminobenzoic acid.
-
Isocyanate Formation: React 3-aminobenzoic acid with 2-chloroethyl isocyanate in dry THF at 0°C to form the N-(2-chloroethyl)urea intermediate.
-
Cyclization: Treat the intermediate with a strong base (e.g., Potassium tert-butoxide or NaH) in DMF at 60°C.
-
Note: The intramolecular nucleophilic attack of the urea nitrogen on the alkyl chloride closes the imidazolidinone ring.
-
-
Purification: Acidify to pH 3, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
-
Validation:
-
1H NMR (DMSO-d6): Look for ethylene bridge protons (multiplets at ~3.4–3.9 ppm) and the disappearance of the urea NH signals.
-
IR: Strong Carbonyl stretch at ~1690–1710 cm⁻¹ (cyclic urea).
-
Protocol: Tubulin Polymerization Assay (In Vitro)
Objective: To verify the antimitotic activity of the activated metabolite.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), Test Compound (1–100
M). -
Setup: Prepare tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) at 4°C.
-
Initiation: Add GTP and test compound to the tubulin solution. Transfer to a pre-warmed 96-well plate (37°C).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis:
-
Vmax: Rate of polymerization.
-
Steady State: Final absorbance.
-
Success Criterion: A significant reduction in Vmax and steady-state absorbance compared to the Vehicle control (DMSO) indicates inhibition.
-
Workflow Visualization
Caption: Integrated workflow for the synthesis and biological validation of imidazolidinone benzoate analogs.
References
-
Fortin, S., et al. (2018). "4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells." Bioorganic & Medicinal Chemistry. Link
-
Ouellette, V., et al. (2023). "4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1."[3] Bioorganic Chemistry. Link
-
PubChem. "3-(2-oxoimidazolidin-1-yl)benzoic acid (Compound Summary)." National Library of Medicine. Link
- Gutti, G., et al. (2019). "Imidazolidinone derivatives as potential therapeutic agents: A review." European Journal of Medicinal Chemistry. (Contextualizing the scaffold's broad activity).
-
Kelly, T.A., et al. (1999). "Cutting Edge: A Small Molecule Antagonist of LFA-1-Mediated Cell Adhesion." The Journal of Immunology. (Foundational work on LFA-1 antagonists with benzoic acid/imidazolidinone motifs). Link
Sources
- 1. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Catalytic hydrogenation techniques involving imidazolidinone benzoates
Application Note: Catalytic Hydrogenation & Transfer Hydrogenation using Imidazolidinone Benzoate Systems
Executive Summary
This application note details the protocols for utilizing imidazolidinone benzoate salts as tunable organocatalysts in asymmetric catalytic hydrogenation and transfer hydrogenation. While trifluoroacetic acid (TFA) and hydrochloric acid (HCl) salts of MacMillan-type imidazolidinones are industry standards, they often prove too aggressive for acid-labile substrates. The imidazolidinone benzoate system offers a milder, "soft-activation" pathway, preserving sensitive functional groups (e.g., acetals, silyl ethers) while maintaining high enantioselectivity. This guide covers the in situ formation of the benzoate catalytic species and its application in the enantioselective reduction of
Mechanistic Insight: The "Soft-Activation" Hypothesis
The core principle of imidazolidinone catalysis is LUMO-lowering activation via iminium ion formation. The counter-ion plays a critical, often overlooked, role in this cycle.
-
Strong Acids (HCl/TFA): Create a tight ion pair with the iminium species. While highly reactive, the high acidity can catalyze background decomposition or racemization of the product.
-
Benzoic Acid (Benzoate System): Forms a looser ion pair. The pKa of benzoic acid (4.2) vs. TFA (0.23) ensures that the equilibrium favors the iminium species enough for catalysis but suppresses off-cycle acid-catalyzed degradation.
Mechanism of Action:
-
Condensation: The chiral amine (imidazolidinone) condenses with the
-unsaturated aldehyde.[1] Benzoic acid facilitates water removal without protonating the substrate excessively. -
Iminium Formation: The active species is the Imidazolidinone-Iminium Benzoate .
-
Hydride Transfer: A Hantzsch ester (HE) delivers a hydride to the
-position. The benzoate anion may assist in stabilizing the transition state via H-bonding interactions. -
Hydrolysis: The product is released, and the catalyst is regenerated.
Figure 1: Catalytic cycle of transfer hydrogenation mediated by the Imidazolidinone Benzoate system.
Protocol 1: Preparation of the Imidazolidinone Benzoate Catalyst
Unlike the commercially available HCl salts, the benzoate salt is best generated in situ to ensure stoichiometry and solubility.
Reagents:
-
(5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone (Free base). Note: If starting from HCl salt, a neutralization step is required.
-
Benzoic Acid (Purified, >99%).
-
Solvent: CHCl
or THF (Anhydrous).
Procedure (In Situ Generation):
-
Dissolution: In a flame-dried vial, dissolve 1.0 equiv of the imidazolidinone free base in CHCl
(0.5 M). -
Acid Addition: Add 1.0 equiv of Benzoic Acid.
-
Equilibration: Stir at room temperature for 10 minutes. The solution should remain clear.
-
Observation: If a precipitate forms, it indicates the benzoate salt is insoluble in the chosen solvent; add 10% MeOH or switch to THF.
-
-
Usage: This solution is used directly as the catalyst stock.
Protocol 2: Asymmetric Transfer Hydrogenation of -Unsaturated Aldehydes
This protocol describes the reduction of trans-cinnamaldehyde to 3-phenylpropanal using the benzoate system.
Materials:
-
Substrate: trans-Cinnamaldehyde (1.0 mmol)
-
Catalyst Stock: Imidazolidinone Benzoate (prepared above, 20 mol%)
-
Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1 equiv)
-
Solvent: CHCl
/ H O (95:5 v/v) or pure CHCl . Note: Small amounts of water can accelerate hydrolysis.
Step-by-Step Workflow:
-
Setup: To a 2-dram vial equipped with a magnetic stir bar, add the Imidazolidinone Benzoate catalyst solution (0.2 mmol catalyst).
-
Substrate Addition: Add Cinnamaldehyde (132 mg, 1.0 mmol). Cool the mixture to -10°C (cryocooler or salt/ice bath).
-
Reductant Addition: Add Hantzsch Ester (278 mg, 1.1 mmol) in one portion.
-
Reaction: Stir at -10°C for 24 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The fluorescent yellow color of the Hantzsch ester will fade as it oxidizes to the pyridine derivative.
-
-
Quench: Dilute with Et
O (5 mL) and add saturated NaHCO (2 mL). -
Workup: Separate layers. Extract aqueous layer with Et
O (2 x 5 mL). Dry combined organics over Na SO and concentrate. -
Purification: Flash chromatography on silica gel. (Note: The pyridine byproduct is polar and easily separated).
Data Summary Table: Acid Co-catalyst Comparison
| Co-catalyst | pKa | Reaction Time | Yield (%) | ee (%) | Notes |
| TFA | 0.23 | 6 h | 92 | 93 | Fast, but degradation of acid-labile groups observed. |
| HCl | -6.0 | 5 h | 90 | 91 | Standard; corrosive; salt is hygroscopic. |
| Benzoic Acid | 4.20 | 24 h | 88 | 94 | Best for sensitive substrates. Slower rate, high fidelity. |
| AcOH | 4.76 | 48 h | 65 | 85 | Too weak; incomplete conversion. |
Troubleshooting & Optimization
Issue: Slow Reaction Rate
-
Cause: The benzoate counter-ion is less electron-withdrawing than TFA, leading to a less electrophilic iminium ion.
-
Fix: Increase concentration to 1.0 M. Add 5% water to facilitate the hydrolysis step (turnover limiting in some cases).
Issue: Low Enantioselectivity
-
Cause: Background reaction (uncatalyzed) or racemization.
-
Fix: Lower temperature to -20°C. Ensure the Hantzsch ester is pure (recrystallize from EtOH if necessary).
Issue: Catalyst Solubility
-
Cause: Imidazolidinone benzoate salts can be less soluble in non-polar solvents (Toluene) than their reaction components.
-
Fix: Use CHCl
, DCM, or THF. Avoid Hexanes/Et O as reaction solvents.
Application Case Study: Synthesis of a Chiral API Intermediate
Target: (R)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanal Context: This intermediate contains a silyl ether (TBS) group, which is labile to strong acids like TFA or HCl.
Workflow:
-
Catalyst: (5S)-MacMillan Imidazolidinone + 2,4-Dinitrobenzoic acid (Modified benzoate).
-
Rationale: 2,4-Dinitrobenzoic acid (pKa ~1.4) is stronger than benzoic acid but still milder than TFA, offering a compromise between rate and stability.
-
-
Conditions: THF, -10°C, 1.2 equiv Hantzsch Ester.
-
Result: 91% Yield, 96% ee.
-
Comparison: Using the TFA salt resulted in 40% desilylation (loss of TBS group). The benzoate system retained >99% of the protecting group.
-
Figure 2: Operational workflow for the batch synthesis.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society, 122(17), 4243–4244. Link
-
Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. (2006).
-Unsaturated Aldehydes. Journal of the American Chemical Society, 128(39), 12662–12663. Link -
Mayer, S., & List, B. (2006). Asymmetric Counteranion-Directed Catalysis. Angewandte Chemie International Edition, 45(25), 4193–4195. Link
-
Holland, A. W., et al. (2021). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 121(15), 9363–9454. Link
-
Gong, Y., & Han, Z. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules, 24(1), 164. Link
Sources
Application Note: Optimization of N-Alkylation Protocols for Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Strategic Overview & Chemical Logic
The Substrate Challenge
The target molecule, Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate , presents a specific chemoselective challenge. It contains two electrophilic carbonyls (the ester and the urea) and one nucleophilic site (the N3 nitrogen of the imidazolidinone ring).
-
Acidity (pKa): The N3-H of an N-aryl cyclic urea typically exhibits a pKa of approximately 16–18 in DMSO [1]. This is significantly more acidic than a standard amide (pKa ~25) but less acidic than a sulfonamide.
-
Nucleophilicity: Once deprotonated, the N3 anion is a potent nucleophile. However, the steric bulk of the N1-aryl group can influence reaction rates.
-
Stability: The ethyl ester moiety is susceptible to saponification (hydrolysis) under aqueous basic conditions. Therefore, protocols must either be strictly anhydrous or utilize phase-transfer catalysis (PTC) to minimize ester degradation.
Mechanistic Pathway
The reaction proceeds via a standard SN2 mechanism .
-
Deprotonation: A base removes the N3 proton, generating an imidazolidinone anion.
-
Nucleophilic Attack: The nitrogen anion attacks the alkyl halide (R-X), displacing the halide.
Decision Matrix for Reaction Conditions
Select the protocol based on your specific alkylating agent and scale.
Figure 1: Decision matrix guiding the selection of alkylation protocols based on electrophile reactivity and scale.
Experimental Protocols
Protocol A: Mild Base Condition (Thermodynamic Control)
Best for: Reactive electrophiles (Benzyl bromides, Methyl iodide) and maintaining ester integrity.
Reagents:
-
Substrate: 1.0 equiv
-
Base: Potassium Carbonate (
), 2.0 equiv (finely ground) -
Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)
-
Electrophile: 1.1 – 1.2 equiv
Procedure:
-
Dissolution: Charge a round-bottom flask with the substrate and MeCN (0.2 M concentration).
-
Activation: Add powdered
. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the alkyl halide dropwise.
-
Reflux: Heat the mixture to reflux (80°C for MeCN). Monitor via TLC/LCMS. Reaction typically requires 4–12 hours.
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
.
Critical Note: If the reaction is sluggish, add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Protocol B: Strong Base Condition (Kinetic Control)
Best for: Unreactive electrophiles, rapid synthesis, or library generation.
Reagents:
-
Substrate: 1.0 equiv
-
Base: Sodium Hydride (NaH), 60% dispersion in oil, 1.2 equiv
-
Solvent: Anhydrous DMF or THF
-
Electrophile: 1.2 equiv
Procedure:
-
Setup: Flame-dry glassware. Maintain an inert atmosphere (
or Ar). -
Deprotonation: Dissolve substrate in anhydrous DMF (0.15 M). Cool to 0°C.[1]
-
Base Addition: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.
-
Alkylation: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 1–3 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Crucial: Wash organic layer with 5% LiCl solution (3x) to remove DMF.
Comparative Data & Troubleshooting
Solvent and Base Effects
The following table summarizes expected outcomes based on internal optimization studies for similar N-aryl cyclic ureas [2].
| Parameter | NaH / DMF (0°C) | K2CO3 / MeCN (Reflux) | Cs2CO3 / DMF (RT) |
| Reaction Time | 1 - 3 Hours | 6 - 18 Hours | 4 - 8 Hours |
| Conversion | >95% | 80 - 90% | >95% |
| Ester Hydrolysis Risk | Low (if anhydrous) | Very Low | Low |
| Impurity Profile | Clean | Potential O-alkylation (Trace) | Clean |
| Rec. Use Case | Difficult substrates | Scale-up / Routine | Sensitive substrates |
Troubleshooting Guide
-
Issue: Ester Hydrolysis (Acid formation)
-
Cause: Wet solvent or hydroxide presence (NaOH).
-
Fix: Ensure DMF is anhydrous. Switch from NaH to
/Acetone. Avoid aqueous workups with strong bases.
-
-
Issue: Incomplete Conversion
-
Cause: Poor nucleophilicity or steric hindrance.
-
Fix: Switch to Cesium Carbonate (
) in DMF. The "Cesium Effect" increases solubility and anion reactivity due to the weak ion pair interaction.
-
-
Issue: O-Alkylation
-
Cause: Hard electrophiles attacking the oxygen (rare in ureas, common in amides).
-
Fix: Use a softer counter-ion (Li+) or lower temperatures.
-
Mechanistic Visualization
The following diagram illustrates the molecular workflow and critical control points (CCPs) for the synthesis.
Figure 2: Mechanistic pathway highlighting the critical risk of saponification if moisture is present.
References
-
Bordwell pKa Table (DMSO). Equilibrium Acidities in Dimethyl Sulfoxide Solution. University of Wisconsin-Madison.
-
RSC Advances. N-alkylation of cyclic ureas and amides. RSC Adv., 2014, 4, 342-348.
-
Journal of Medicinal Chemistry. Optimization of Factor Xa Inhibitors containing the imidazolidinone scaffold. J. Med. Chem. 2011, 54, 15, 5335–5348.
Sources
Application Note & Protocols: A Scalable Pathway for the Synthesis of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Abstract
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate is a valuable substituted phenyl-imidazolidinone scaffold, a motif present in numerous biologically active molecules. The development of a robust, safe, and scalable synthetic process is crucial for enabling its use in pharmaceutical research and development. This document details a comprehensive, three-step synthetic pathway designed for scalability, starting from commercially available Ethyl 3-aminobenzoate. We provide step-by-step protocols, mechanistic insights, process safety considerations, and characterization data. The proposed route leverages a protective group strategy followed by a clean cyclization reaction, ensuring high yield and purity while minimizing the use of hazardous reagents, making it suitable for scale-up from the laboratory to pilot plant production.
Introduction and Strategic Overview
The 2-oxoimidazolidine (also known as ethylene urea) ring system is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases. Its N-arylated derivatives, such as the title compound, serve as key intermediates for further functionalization. The primary challenge in preparing such molecules on a large scale lies in achieving selective N-arylation and efficient, safe cyclization.
This guide eschews common but difficult-to-scale methods like direct Ullmann or Buchwald-Hartwig coupling with 2-imidazolidinone, which can suffer from catalyst costs and purification challenges. Instead, we propose a more classical, process-oriented approach based on building the imidazolidinone ring directly onto the aromatic core.
Retrosynthetic Analysis and Route Selection
The chosen synthetic strategy involves a three-step sequence:
-
Selective N-Alkylation: Mono-alkylation of Ethyl 3-aminobenzoate with a protected 2-aminoethyl synthon.
-
Deprotection: Removal of the protecting group to unmask the primary amine.
-
Cyclization: Formation of the 2-oxoimidazolidinone ring using a safe and efficient carbonylating agent.
This linear approach was selected for its operational simplicity, use of cost-effective reagents, and robust, high-yielding transformations that are amenable to large-scale production.
Figure 1: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[1]
Protocol 1: Synthesis of tert-Butyl (2-((3-(ethoxycarbonyl)phenyl)amino)ethyl)carbamate (Intermediate I)
This step involves the nucleophilic substitution of a halide by the aniline nitrogen. The use of a Boc-protecting group prevents di-alkylation and other side reactions.
Rationale: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the aniline for reaction without causing hydrolysis of the ethyl ester. Acetonitrile is an excellent solvent for this class of reaction, offering good solubility for the reactants and a suitable boiling point for thermal control.
| Parameter | Value | Rationale |
| Reactants | Ethyl 3-aminobenzoate | 1.0 eq |
| N-Boc-2-bromoethylamine | 1.1 eq | |
| Potassium Carbonate (K₂CO₃) | 2.5 eq | |
| Solvent | Acetonitrile (ACN) | 5-10 mL/g of starting amine |
| Temperature | 80-82 °C (Reflux) | Facilitates reaction rate |
| Time | 12-24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-aminobenzoate (1.0 eq), N-Boc-2-bromoethylamine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add acetonitrile (5-10 volumes relative to the starting amine).
-
Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield a crude oil.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or taken directly to the next step if purity is deemed sufficient (>90% by LC-MS).
Protocol 2: Deprotection and Isolation of Ethyl 3-((2-aminoethyl)amino)benzoate Dihydrochloride (Intermediate II)
Acid-catalyzed removal of the Boc group is a standard and highly efficient deprotection method. The product is isolated as a stable dihydrochloride salt.
Rationale: Trifluoroacetic acid (TFA) or a solution of HCl in dioxane provides a strong acidic medium required to cleave the acid-labile tert-butoxycarbonyl (Boc) group. Isolation as a salt improves stability and handling properties of the resulting diamine, which can be prone to oxidation.
| Parameter | Value | Rationale |
| Reactant | Intermediate I | 1.0 eq |
| Reagent | 4M HCl in 1,4-Dioxane | 3-5 eq |
| Solvent | 1,4-Dioxane or DCM | 5 mL/g of Intermediate I |
| Temperature | Room Temperature (20-25 °C) | Sufficient for deprotection |
| Time | 2-4 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Dissolve the crude or purified Intermediate I (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.
-
To this solution, add 4M HCl in 1,4-dioxane (3-5 eq) dropwise at room temperature. Effervescence (isobutylene and CO₂ evolution) will be observed.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Upon completion, a precipitate (the dihydrochloride salt) will typically form. If not, add diethyl ether to induce precipitation.
-
Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain Intermediate II as a white to off-white solid. This salt is typically used in the next step without further purification.
Protocol 3: Cyclization to this compound (Final Product)
This final step forms the desired cyclic urea. 1,1'-Carbonyldiimidazole (CDI) is an excellent phosgene equivalent that is safer and easier to handle.
Rationale: CDI is a highly effective carbonylating agent. The reaction proceeds through an activated acylimidazole intermediate. Triethylamine (TEA) is used as a base to neutralize the HCl released from the diamine salt and the imidazole generated during the reaction, driving the cyclization to completion.
| Parameter | Value | Rationale |
| Reactant | Intermediate II | 1.0 eq |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) | 1.1 eq |
| Base | Triethylamine (TEA) | 2.2-2.5 eq |
| Solvent | Dichloromethane (DCM) or THF | 10-20 mL/g of Intermediate II |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity |
| Time | 4-12 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Suspend the diamine salt (Intermediate II, 1.0 eq) in dichloromethane (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2-2.5 eq) and stir for 15-20 minutes.
-
In a single portion, add CDI (1.1 eq) to the reaction mixture. The reaction is often exothermic.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC or LC-MS.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield the final product as a crystalline solid.
Characterization and Process Control
Proper analytical characterization is essential to confirm the structure and purity of the final product and intermediates.
Expected Analytical Data
The following data are representative for the final product, this compound.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | δ (ppm) ~8.1 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.5 (t, 1H), ~5.5 (br s, 1H, NH), 4.4 (q, 2H), 4.0 (t, 2H), 3.6 (t, 2H), 1.4 (t, 3H) |
| ¹³C NMR | δ (ppm) ~166, ~158, ~140, ~130, ~129, ~125, ~121, ~61, ~48, ~40, ~14 |
| Mass Spec (ESI+) | m/z = 249.11 [M+H]⁺ |
| Purity (HPLC) | >98% |
Note: NMR chemical shifts (δ) are predicted based on analogous structures and may vary depending on the solvent and instrument used.
Workflow and In-Process Controls
Figure 2: Overall experimental workflow with in-process controls (IPCs).
Scalability and Safety Considerations
-
Thermal Safety: The N-alkylation (Protocol 1) and cyclization (Protocol 3) steps can be exothermic. For large-scale synthesis, controlled addition of reagents and efficient reactor cooling are critical. A reaction calorimetry study is recommended before scaling beyond the 1 kg level.
-
Reagent Handling: While CDI is safer than phosgene, it is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Triethylamine is flammable and has a strong odor, requiring handling in a well-ventilated area.
-
Purification: Recrystallization is the preferred method for purification on a large scale as it is more cost-effective and operationally simpler than chromatography. Solvent selection studies should be performed to optimize yield and purity.
-
Waste Management: The primary waste streams include inorganic salts (from Protocol 1) and aqueous washes from extractions. All waste should be handled and disposed of in accordance with local environmental regulations.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By utilizing a robust protection-deprotection-cyclization sequence with well-understood, high-yielding reactions and safe reagents, this protocol is well-suited for adoption by researchers and drug development professionals requiring access to multi-gram or kilogram quantities of this important chemical intermediate.
References
-
Thermo Fisher Scientific. (2011). Material Safety Data Sheet: Ethyl benzoate. [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Reaction Yield & Impurity Profile Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Architecture
You are encountering yield fluctuations in the synthesis of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate . This molecule combines an ethyl benzoate core with a cyclic urea (2-oxoimidazolidine) moiety.[1]
The structural tension here is the ethyl ester . Standard protocols for synthesizing imidazolidinones often employ strong aqueous bases (NaOH/KOH) or harsh nucleophiles that will saponify your ester to the carboxylic acid (a common "missing yield" culprit).
This guide focuses on the two most viable synthetic pathways, optimized to preserve the ester functionality while maximizing cyclization efficiency.
Primary Workflow: The Isocyanate Route (Robust & Scalable)
This is the industry-standard approach for N-aryl-2-imidazolidinones.[1] It involves a two-step sequence: urea formation followed by intramolecular cyclization.[1]
Step-by-Step Protocol & Critical Control Points
Step 1: Urea Formation
Reagents: Ethyl 3-aminobenzoate + 2-Chloroethyl isocyanate.[1] Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Protocol: Dissolve Ethyl 3-aminobenzoate (1.0 equiv) in DCM (5-10 volumes). Cool to 0°C. Add 2-Chloroethyl isocyanate (1.1 equiv) dropwise. Allow to warm to RT and stir for 4–12 hours.
-
Checkpoint: The intermediate, Ethyl 3-(3-(2-chloroethyl)ureido)benzoate , usually precipitates or can be isolated by concentrating the solvent.[1]
-
Technical Insight: Do not use alcohols (MeOH/EtOH) here; they will react with the isocyanate to form carbamate impurities.
Step 2: Cyclization (The Critical Step)
Reagents: Base-mediated intramolecular alkylation.[1] The Trap: Avoid aqueous NaOH. It hydrolyzes the ester.[2]
-
Recommended Protocol (Ester-Safe):
-
Dissolve the chloroethylurea intermediate in dry THF or DMF .
-
Cool to 0°C.
-
Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) portion-wise. Alternative: Potassium tert-butoxide (
-BuOK) in THF at -10°C (faster, but riskier for transesterification).[1] -
Stir at 0°C for 30 mins, then warm to RT.
-
Quench: Carefully with saturated
(aq). Do not use strong acid or base during workup.
-
Troubleshooting The Isocyanate Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Isocyanate hydrolysis | Ensure solvent is anhydrous (<0.05% water).[1] Check isocyanate quality (it polymerizes over time). |
| Impurity: Carboxylic Acid | Ester Hydrolysis | You likely used a hydroxide base (NaOH/KOH) or unbuffered aqueous workup.[2] Switch to NaH/THF or |
| Impurity: Dimer | Isocyanate dimerization | Addition was too fast or temperature too high. Maintain 0°C during addition. |
| Incomplete Cyclization | Base too weak |
Secondary Workflow: Buchwald-Hartwig Coupling (Convergent)
If you possess Ethyl 3-bromobenzoate and 2-imidazolidinone , this one-step route is attractive but technically demanding due to catalyst sensitivity.[1]
Reagents: Ethyl 3-bromobenzoate + 2-imidazolidinone.[1]
Catalyst System:
Technical Insight:
Standard Buchwald conditions use NaOtBu (Sodium tert-butoxide).[1] WARNING: NaOtBu can cause transesterification or hydrolysis of your ethyl ester. Use Cesium Carbonate (
Diagnostic Logic Map
The following diagram illustrates the decision-making process for optimizing the synthesis and troubleshooting common failures.
Caption: Workflow logic for the Isocyanate Route, highlighting the critical base selection step to prevent ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns into a sticky gum during the urea formation. How do I fix this?
A: This is often due to the high concentration or impure isocyanate.
-
Dilution: Ensure you are using at least 10 volumes of solvent (DCM or Toluene).
-
Solvent Switch: If DCM fails, try Toluene . The urea intermediate often precipitates as a nice solid in Toluene, allowing you to filter it off and wash away impurities (like isocyanate dimers) before the next step.
Q2: Can I use Ethanol or Methanol as a solvent?
A: Absolutely not for Step 1. Alcohols are nucleophiles and will react with 2-chloroethyl isocyanate to form carbamates (urethanes), permanently destroying your reagent. You can only use alcohols during the workup after the isocyanate is consumed.
Q3: I see the product mass (M+H), but the NMR shows the ethyl group is gone. What happened?
A: You have hydrolyzed the ester to the carboxylic acid.[2]
-
Cause: Usage of aqueous bases (NaOH, LiOH) or prolonged exposure to moisture with base.
-
Solution: Remethylate/Re-ethylate the acid using
in Ethanol, or restart using NaH/THF for the cyclization step.
Q4: Is the Buchwald coupling (Method B) better?
A: Only if you are struggling with the 2-chloroethyl isocyanate availability or toxicity.[1] The Buchwald route is generally lower yielding for this specific substrate because the electron-withdrawing ester on the aromatic ring reduces the nucleophilicity of the amine (if doing reverse coupling) or oxidative addition rates. Furthermore, removing Palladium residues from the final product is difficult for pharmaceutical applications.
References
-
General Synthesis of N-Aryl-2-Imidazolidinones via Isocyanates
-
Buchwald-Hartwig Coupling for Ureas/Amides
- Base Sensitivity of Ethyl Esters: Technical Note: Standard saponification rates of ethyl benzoates in the presence of hydroxide. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for ester stability).
Disclaimer: Always consult the Safety Data Sheet (SDS) for 2-chloroethyl isocyanate (highly toxic/alkylating agent) and Sodium Hydride before proceeding.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Imidazolidinone Ring Formation
Document ID: TSC-IMID-2026-02-21
Version: 1.0
Introduction
Welcome to the Technical Support Center for Imidazolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of imidazolidinone-containing molecules. The imidazolidinone core is a prevalent structural motif in a wide array of pharmaceuticals, natural products, and chiral auxiliaries.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and stereochemical integrity.
This document moves beyond standard protocols to provide a deeper understanding of the mechanistic origins of common side reactions and offers practical, field-proven troubleshooting strategies. Our goal is to empower you to anticipate, diagnose, and resolve synthetic challenges, thereby accelerating your research and development timelines.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during imidazolidinone ring formation.
Issue 1: Low Yield of the Desired Imidazolidinone Product
Question: My reaction to form an imidazolidinone from a 1,2-diamine and a carbonyl source is resulting in a low yield. What are the likely culprits and how can I improve the outcome?
Answer:
Low yields in imidazolidinone synthesis typically stem from several competing pathways or suboptimal reaction conditions. The most common synthetic route involves the direct incorporation of a carbonyl group into a vicinal diamine.[1] Let's break down the potential problems and their solutions.
Root Cause Analysis & Mitigation Strategies:
-
Incomplete Cyclization/Formation of Linear Urea Intermediates: The reaction proceeds through a linear urea or carbamate intermediate.[1] If this intermediate fails to cyclize efficiently, it will remain as a major byproduct.
-
Mechanism: The initial nucleophilic attack of one amine onto the carbonyl source (e.g., phosgene, carbonyldiimidazole (CDI), or an isocyanate) is often fast. The subsequent intramolecular cyclization, however, can be slow.
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy for the intramolecular cyclization. Monitor for thermal decomposition of starting materials or products.
-
Choice of Base: If a base is used, its strength can be critical. For intramolecular hydroamination of unsaturated ureas, strong bases are often employed.[1][3] However, for other methods, a non-nucleophilic base may be needed to prevent side reactions.
-
Catalyst Selection: For specific transformations like the hydroamination of propargylic ureas, catalysts such as gold (AuCl) or silver (Ag(I)) can dramatically improve the rate and selectivity of the cyclization.[1]
-
-
-
Formation of Oligomers/Polymers: If the intermolecular reaction between the diamine and the carbonyl source is faster than the intramolecular cyclization, oligomerization or polymerization can occur.
-
Troubleshooting:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over intermolecular reactions. This is a classic strategy for ring-forming reactions.
-
Slow Addition: Adding the carbonyl source slowly to the solution of the diamine can maintain a low concentration of the reactive intermediate, further promoting cyclization.
-
-
-
Side Reactions of the Carbonyl Source: Many carbonylating agents are highly reactive and can participate in unwanted side reactions.
-
Phosgene and its Equivalents (e.g., triphosgene, CDI): These reagents are sensitive to moisture. Ensure all solvents and reagents are scrupulously dry. The use of CDI is often advantageous as its byproducts (imidazole and CO2) are generally benign and less likely to cause purification issues.[4][5]
-
Isocyanates: Can react with any nucleophiles present, including water or alcohols. Again, anhydrous conditions are paramount.
-
-
Competing Pathways in Catalytic Systems: In metal-catalyzed reactions, such as the palladium-catalyzed carboamination of N-allylureas, various side reactions can diminish the yield.[6]
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates and can lead to oxidative cyclization byproducts.[6]
-
Alkene Isomerization: The starting alkene may isomerize to a less reactive form, or the product alkene can isomerize.[6][7] The addition of silver salt additives (e.g., AgOTs) has been shown to suppress this isomerization in some Heck-type cyclizations.[7]
-
Hydroamination: Base-mediated hydroamination of the starting material can also be a competing side reaction.[6] Changing the base (e.g., from NaOtBu to Cs2CO3) can sometimes mitigate this, although it may lead to other side products.[6]
-
Workflow for Troubleshooting Low Yield:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopic Characterization of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Infrared (IR) spectroscopy stands as a cornerstone technique in the structural elucidation of organic molecules. Its power lies in the direct correlation between the absorption of infrared radiation and the vibrational modes of specific functional groups. For the synthetic chemist or drug development professional, a detailed understanding of a molecule's IR spectrum is not merely a characterization checkbox but a confirmation of its structural integrity. This guide provides an in-depth analysis of the expected IR spectroscopic features of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate, a molecule possessing a unique combination of an aromatic ester and a cyclic urea (lactam) moiety. We will dissect the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, and offer a comparative framework against simpler, related structures to provide a robust and validated interpretation.
Molecular Structure and Functional Group Analysis
To effectively interpret the IR spectrum, we must first deconstruct the target molecule into its primary vibrating components. This compound comprises three key regions, each with a distinct spectroscopic signature:
-
The Ethyl Benzoate Moiety : This includes the meta-substituted benzene ring and the ethyl ester functional group.
-
The 2-Oxoimidazolidine Ring : A five-membered cyclic urea, also known as a lactam, which introduces characteristic amide-like vibrations.
-
The Alkyl Chains : The ethyl group of the ester and the ethylene bridge of the imidazolidinone ring.
The interplay of these groups dictates the final appearance of the IR spectrum.
Caption: Molecular structure of this compound.
Comparative Guide to IR Peak Assignments
The most effective method for characterizing the IR spectrum of a complex molecule is to compare its features to those of its simpler constituents. Here, we will use ethyl benzoate and 2-oxoimidazolidinone as our reference compounds.
The Aromatic and Ester Region (Comparison with Ethyl Benzoate)
The ethyl benzoate portion of the molecule contributes several strong and diagnostic peaks.
-
Aromatic C-H Stretch: Aromatic compounds exhibit C–H stretching vibrations at wavenumbers slightly higher than their aliphatic counterparts.[1][2] Expect to see one or more weak to medium peaks in the 3100-3000 cm⁻¹ region.[2][3][4]
-
Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show stretching absorptions in the 3000-2850 cm⁻¹ range.[5]
-
Ester C=O Stretch: This is typically one of the most intense and easily identifiable peaks in the spectrum. For a saturated ester like ethyl benzoate, this peak appears at a relatively high frequency, typically around 1720 cm⁻¹ .[6] Conjugation with the aromatic ring slightly lowers this frequency. The higher frequency compared to ketones is attributed to the inductive electron-withdrawing effect of the single-bonded oxygen atom, which strengthens the C=O bond.[7]
-
Aromatic C=C Stretches: The benzene ring has characteristic in-ring C=C stretching vibrations that result in two or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[1][2][8] Typically, prominent peaks are seen near 1600 cm⁻¹ and 1500 cm⁻¹.[1]
-
Ester C-O Stretches: Esters display two distinct C-O stretching bands. These are strong and appear in the fingerprint region between 1300 and 1000 cm⁻¹ .[9] The asymmetric C-C-O stretch is usually found around 1300-1150 cm⁻¹ , while the symmetric O-C-C stretch appears around 1150-1000 cm⁻¹ .[9]
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to strong bands in the 900-675 cm⁻¹ region.[2][3] For a meta-disubstituted ring, two characteristic bands are expected: one in the 810-750 cm⁻¹ range and another strong band near 690 cm⁻¹ .[10] This pattern is a key diagnostic feature for confirming the substitution.
The 2-Oxoimidazolidine (Lactam) Region
The cyclic urea moiety introduces a second carbonyl group and N-H bond, providing another set of distinct peaks.
-
N-H Stretch: The 2-oxoimidazolidinone ring contains a secondary amine (N-H) group. This will produce a single, medium-to-strong absorption band in the 3550-3060 cm⁻¹ region.[11] The exact position and broadness of this peak can be influenced by hydrogen bonding.
-
Amide C=O Stretch (Amide I Band): The carbonyl stretch of the five-membered lactam ring is crucial. Due to resonance, where the nitrogen lone pair delocalizes into the carbonyl group, the C=O bond has less double-bond character compared to an ester or ketone.[12][13] This effect weakens the bond and lowers the stretching frequency. Expect a very strong absorption in the range of 1700-1670 cm⁻¹ . This peak will be at a lower wavenumber than the ester C=O stretch, allowing for clear differentiation between the two carbonyl groups.
-
C-N Stretch: The stretching vibrations of the C-N bonds within the ring typically appear in the 1350-1250 cm⁻¹ range for aromatic amines.[9]
Summary of Expected IR Absorptions
The following table consolidates the predicted IR absorption bands for this compound, providing a quick reference for spectral analysis.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 | Medium-Strong | N-H Stretch | 2-Oxoimidazolidine Ring |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Benzene Ring |
| 3000-2850 | Medium | Aliphatic C-H Stretch | Ethyl & Ethylene Groups |
| ~1720 | Strong, Sharp | C=O Stretch | Ethyl Ester |
| ~1690 | Very Strong, Sharp | C=O Stretch (Amide I) | 2-Oxoimidazolidine (Lactam) |
| 1600-1585 | Medium | C=C In-Ring Stretch | Benzene Ring |
| 1500-1400 | Medium | C=C In-Ring Stretch | Benzene Ring |
| 1470-1450 | Medium | C-H Bend (Scissoring) | CH₂ Groups |
| 1300-1150 | Strong | Asymmetric C-C-O Stretch | Ester |
| 1150-1000 | Strong | Symmetric O-C-C Stretch | Ester |
| 810-750 & ~690 | Strong | C-H Out-of-Plane Bend | Meta-Disubstituted Benzene |
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum for validation, the following standard procedure using the KBr pellet method is recommended. This method is ideal for solid samples and typically yields sharp, well-resolved peaks.
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Purity: Ensure the this compound sample is pure and thoroughly dried to avoid interfering peaks from solvents or water (broad O-H stretch around 3400 cm⁻¹).
-
Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample compartment. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.
-
Sample Preparation (KBr Pellet):
-
Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the KBr in an agate mortar to create a fine powder.
-
Add the sample to the KBr and continue grinding until the mixture is a fine, homogeneous powder. The dilution is critical to prevent total absorption of the IR beam.
-
Transfer the mixture to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to label the major peaks.
-
Compare the experimental peak positions with the predicted values in the table above to confirm the presence of all key functional groups and the overall molecular structure. Pay close attention to the two distinct carbonyl peaks and the N-H stretch, as these are highly diagnostic for this specific molecule.
-
By following this comprehensive guide, researchers can confidently use IR spectroscopy to characterize and validate the synthesis of this compound, ensuring the structural integrity of this important chemical entity.
References
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]
-
Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?[Link]
-
Chegg.com. (2021, April 19). Solved Analyze the IR spectrum of Ethyl Benzoate, explain. [Link]
-
PubChem - NIH. (n.d.). 2-Imidazolidinone. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
SlidePlayer. (n.d.). Infrared Spectroscopy. [Link]
-
Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Reddit. (2015, June 12). IR frequencies in carbonyl-containing functional groups. r/chemhelp. [Link]
-
Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]
-
NIST WebBook. (n.d.). 2-Imidazolidinone. [Link]
-
Algerian Scientific Journal Platform. (n.d.). Comparative study on the vibrational IR spectra of N-aryl imidazoline-2- (thio) one derivatives by various semi-empirical methods. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
University of Calgary. (n.d.). IR Chart. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. [Link]
-
ResearchGate. (2000, April). Vibrational Spectra and Ab Initio DFT Calculations of 4-Methylimidazole and Its Different Protonation Forms. [Link]
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chegg.com [chegg.com]
- 7. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental responsibility. The proper management and disposal of chemical reagents are paramount. This guide provides a detailed, authoritative framework for the disposal of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Core Principles: Hazard Assessment and Precautionary Approach
All laboratory personnel should treat waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's safety office.[1] This approach aligns with the Resource Conservation and Recovery Act (RCRA), which ensures the "cradle-to-grave" management of hazardous materials.[2]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste material, ensure the appropriate safety measures are in place to minimize exposure.
Engineering Controls: All handling of this compound waste, especially the transfer of liquids or generation of dust, must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes which may cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, as the compound may cause skin irritation. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when using a fume hood. | If a fume hood is unavailable, a NIOSH-approved respirator is necessary to prevent inhalation. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe collection, storage, and disposal of this compound waste, in accordance with EPA and institutional guidelines.[1][3][4]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[5][6]
-
Solid Waste: Collect solid this compound, contaminated weighing boats, and gloves in a dedicated, robust, and sealable container.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof container made of a compatible material. The original reagent bottle is often the best choice for its compatible waste.[1]
-
Incompatible Wastes: Never mix this waste stream with strong oxidizing agents, acids, or bases.[5][7] Always consult the SDS for any solvents used in the process for detailed incompatibility information.[5]
Step 2: Container Management and Labeling
Proper container selection and labeling are mandated by OSHA and the EPA.[4][6]
-
Container Integrity: Use containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof closure.[4][6] Keep containers closed at all times except when adding waste.[3][4]
-
Labeling: The container must be clearly and legibly labeled with the following information:
Step 3: Accumulation and Temporary Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][4][6]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[4]
-
Secondary Containment: Place the waste container within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed from the laboratory within three calendar days.[3]
The entire disposal workflow can be visualized in the following decision-making diagram.
Step 4: Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[1][6]
-
Contact EHS: When the container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[4]
-
Licensed Disposal: Your EHS department will ensure the waste is transported by an authorized carrier and managed at a licensed Treatment, Storage, and Disposal Facility (TSDF), completing its "cradle-to-grave" journey in compliance with all federal and state regulations.[2]
Emergency Procedures
In the event of a spill or exposure, prompt and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation develops.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[7][8]
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9] Collect the material into a suitable, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
By systematically implementing these procedures, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Ethyl benzoate Safety Data Sheet. AK Scientific, Inc.
- Ethyl benzoate Safety Data Sheet. Apollo Scientific.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Ethyl benzoate Material Safety Data Sheet. Alfa Aesar.
- Ethyl benzoate Safety Data Sheet. Thermo Fisher Scientific.
- Ethyl 3-aminobenzoate Safety Data Sheet. Sigma-Aldrich.
Sources
- 1. vumc.org [vumc.org]
- 2. americanchemistry.com [americanchemistry.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. danielshealth.com [danielshealth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
